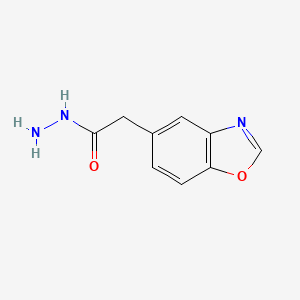

2-(1,3-Benzoxazol-5-yl)acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(1,3-Benzoxazol-5-yl)acetohydrazide” is a chemical compound with the linear formula C9H9N3O2 . It is used in various scientific research and has been the subject of several studies .

Synthesis Analysis

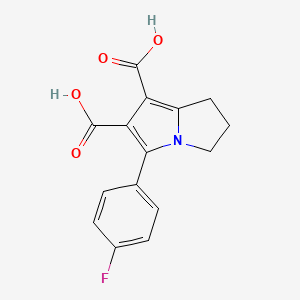

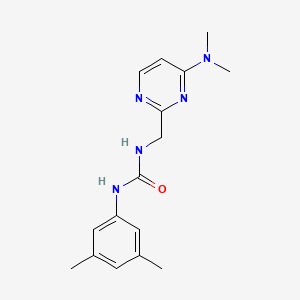

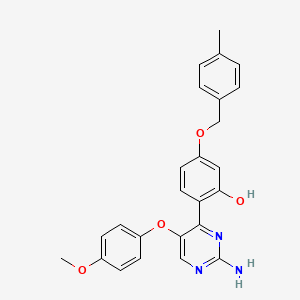

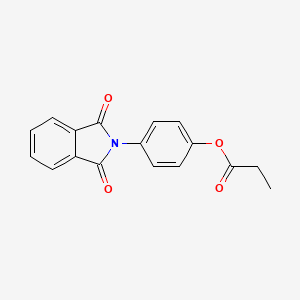

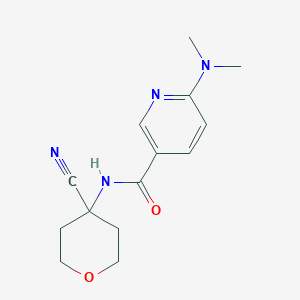

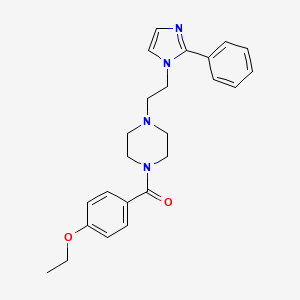

The synthesis of benzoxazole derivatives, including “2-(1,3-Benzoxazol-5-yl)acetohydrazide”, has been described in several studies . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, and mass .Molecular Structure Analysis

The molecular structure of “2-(1,3-Benzoxazol-5-yl)acetohydrazide” is represented by the linear formula C9H9N3O2 . Further details about its molecular structure can be obtained through techniques such as IR, 1H/13C-NMR, and mass spectroscopy .Chemical Reactions Analysis

The chemical reactions involving “2-(1,3-Benzoxazol-5-yl)acetohydrazide” have been studied in the context of its synthesis . More specific details about its chemical reactions would require further investigation.Physical And Chemical Properties Analysis

“2-(1,3-Benzoxazol-5-yl)acetohydrazide” is a solid compound . Its molecular weight is 191.19 . More specific physical and chemical properties would require further investigation.Wissenschaftliche Forschungsanwendungen

- The benzoxazole scaffold has been explored for its antibacterial potential. In particular, derivatives based on 3-(2-benzoxazol-5-yl)alanine have been investigated. Screening tests revealed that these compounds exhibit selective activity against Gram-positive bacteria (such as Bacillus subtilis). Additionally, almost half of the studied compounds demonstrated antifungal properties, including activity against pathogens like Candida albicans. While the antibacterial potential may not be very high, these compounds hold promise for future drug development .

- Some of the 3-(2-benzoxazol-5-yl)alanine derivatives exhibit toxicity to both normal and cancer cells. However, in specific cases, the toxicity to normal cells is significantly lower than that observed for cancer cells. This selectivity suggests their potential as future anticancer agents . Further modifications and structure–activity relationship studies are essential to optimize their biological activity .

- The benzoxazole moiety has been utilized in the design of fluorescent chemosensors for metal ions. These ligands, when substituted at position 2 with heteroaromatic groups, can form complexes with various metal ions. Such complexes find applications in analytical chemistry and environmental monitoring .

- Researchers have synthesized compounds containing the 3-benzoxazol-2-yl group for use in OLEDs. These multilayer OLEDs were fabricated using a vacuum-deposition method. The benzoxazole-based compounds contribute to the luminescent properties of these devices .

- Computational approaches, such as molecular docking, have been employed to explore the binding interactions of benzoxazole derivatives. For instance, studies on DNA gyrase inhibition have been conducted, aiming to understand their potential as antibacterial agents .

- Researchers have developed efficient synthetic strategies for benzoxazoles. Condensation reactions involving 2-aminophenol and aromatic aldehydes have been explored, leading to the formation of 2-substituted benzoxazoles . These synthetic pathways contribute to the availability of diverse benzoxazole derivatives for further investigations .

Antimicrobial Properties

Anticancer Agents

Fluorescent Chemosensors

Organic Light-Emitting Diodes (OLEDs)

Molecular Docking Studies

Synthetic Strategies

Safety and Hazards

Zukünftige Richtungen

The future directions for the study of “2-(1,3-Benzoxazol-5-yl)acetohydrazide” could include further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields such as medicinal chemistry could be explored .

Wirkmechanismus

Target of Action

Benzoxazole derivatives, a class of compounds to which this compound belongs, have been reported to exhibit a wide spectrum of pharmacological activities, suggesting they may interact with multiple targets .

Mode of Action

Benzoxazole derivatives have been reported to exhibit antibacterial, antifungal, and anticancer activities . The interaction of these compounds with their targets often results in the inhibition of essential biochemical processes, leading to the death of the pathogenic organisms or cancer cells .

Biochemical Pathways

Benzoxazole derivatives are known to interfere with several biochemical pathways, including those involved in bacterial cell wall synthesis, fungal cell membrane integrity, and cancer cell proliferation .

Result of Action

Benzoxazole derivatives have been reported to exhibit antimicrobial and anticancer activities, suggesting that they may lead to the death of pathogenic organisms or cancer cells .

Eigenschaften

IUPAC Name |

2-(1,3-benzoxazol-5-yl)acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c10-12-9(13)4-6-1-2-8-7(3-6)11-5-14-8/h1-3,5H,4,10H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLXUXSJPTXIDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CC(=O)NN)N=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Benzoxazol-5-yl)acetohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4,5-dimethoxy-2-((4-phenylpiperazin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3009528.png)

![1-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutan-1-amine hydrochloride](/img/structure/B3009531.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3009534.png)

![N-(4-(diethylamino)-2-methylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3009546.png)

![3-(2-(indolin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B3009549.png)